Ethyl [2-(4-bromophenyl)ethyl]phosphinite
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Overview
Description
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is an organophosphorus compound characterized by the presence of a phosphinite group attached to an ethyl chain, which is further connected to a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-bromophenyl)ethyl]phosphinite typically involves the reaction of 4-bromophenylethyl alcohol with a phosphorous reagent such as diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-bromophenyl)ethyl]phosphinite can undergo various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding phosphine compounds.
Scientific Research Applications
Ethyl [2-(4-bromophenyl)ethyl]phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl [2-(4-bromophenyl)ethyl]phosphinite involves its interaction with molecular targets through its phosphinite group. This interaction can lead to the formation of coordination complexes or the activation of specific pathways in biological systems. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-(4-chlorophenyl)ethyl]phosphinite
- Ethyl [2-(4-fluorophenyl)ethyl]phosphinite
- Ethyl [2-(4-methylphenyl)ethyl]phosphinite
Uniqueness
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Properties
CAS No. |
61388-13-4 |
---|---|
Molecular Formula |
C10H14BrOP |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl-ethoxyphosphane |
InChI |
InChI=1S/C10H14BrOP/c1-2-12-13-8-7-9-3-5-10(11)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
NRNQICOFYFQPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOPCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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